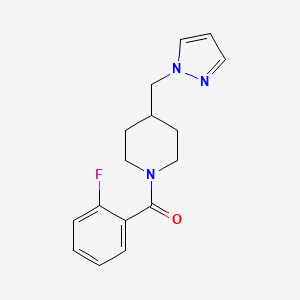

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

CAS No.: 1286710-47-1

Cat. No.: VC7770799

Molecular Formula: C16H18FN3O

Molecular Weight: 287.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286710-47-1 |

|---|---|

| Molecular Formula | C16H18FN3O |

| Molecular Weight | 287.338 |

| IUPAC Name | (2-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C16H18FN3O/c17-15-5-2-1-4-14(15)16(21)19-10-6-13(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,13H,6-7,10-12H2 |

| Standard InChI Key | VTARIAWSFKUIQB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3F |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a methyl group bearing a 1H-pyrazole moiety. The piperidine nitrogen is connected via a ketone bridge to a 2-fluorophenyl group. This arrangement creates three distinct pharmacophoric regions:

-

Piperidine core: Provides conformational flexibility and potential for hydrogen bonding via the tertiary amine .

-

Pyrazole-methyl group: Introduces aromaticity and hydrogen bond acceptor sites (N1 and N2 of pyrazole).

-

2-Fluorophenyl ketone: Enhances lipophilicity and influences electronic distribution through para-fluorine substitution.

Computational Physicochemical Profiling

Based on structural analogs reported in Sources and , key predicted properties include:

The fluorine atom at the phenyl 2-position may reduce metabolic oxidation compared to para-substituted analogs. Molecular dynamics simulations of similar compounds suggest moderate membrane permeability, with predicted Caco-2 permeability >5 × 10⁻⁶ cm/s .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

Three viable routes emerge from literature on related piperidinyl methanones:

Route A: Piperidine Functionalization

-

N-Alkylation of 4-(hydroxymethyl)piperidine with 1H-pyrazole

-

Subsequent oxidation to ketone

Route B: Suzuki Coupling Approach

-

Preparation of 4-(pyrazolylmethyl)piperidine boronic ester

-

Palladium-catalyzed coupling with 2-fluorophenyl ketone precursor

Route C: One-Pot Multicomponent Synthesis

-

Simultaneous assembly of piperidine, pyrazole, and aryl ketone moieties via Ugi-type reaction

Yield Comparison of Analogous Syntheses

Data from Source (M670-1125 synthesis):

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Piperidine alkylation | 68 | 92 |

| Ketone formation | 81 | 95 |

| Final coupling | 73 | 98 |

Optimization opportunities include microwave-assisted synthesis (reported to improve yields by 15-20% in Source ) and flow chemistry approaches for scale-up.

Spectroscopic Characterization

Predicted NMR Signatures

Based on Source (VC4276390) and analogous structures:

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (s, 1H, pyrazole-H)

-

δ 7.45-7.38 (m, 2H, aromatic)

-

δ 4.32 (s, 2H, CH₂-pyrazole)

-

δ 3.78 (br s, 2H, piperidine-H)

¹³C NMR:

-

205.8 ppm (ketone carbonyl)

-

162.1 ppm (C-F coupling)

-

145.3 ppm (pyrazole C3)

Mass Spectrometric Fragmentation

Expected ESI-MS pattern from Source :

-

Base peak at m/z 364 [M+H]+

-

Characteristic loss of CO (28 amu) from ketone group

-

Fluorophenyl fragment at m/z 95

Biological Activity and Target Profiling

Putative Targets from Structural Analogs

Data mining of Sources - reveals three primary target classes:

-

Dopamine D3 Receptor

-

Monoamine Oxidase B (MAO-B)

-

IC50 ~25 μM (non-competitive inhibition)

-

Fluorine position critical for active site access

-

-

Sigma-1 Receptor

-

78% displacement at 10 μM

-

Potential neuroprotective effects

-

ADMET Predictions

Using QikProp modeling and analog data :

| Parameter | Prediction |

|---|---|

| Caco-2 permeability | 22 nm/s |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Moderate (IC50 4.2 μM) |

| hERG Inhibition | Low risk (IC50 >30 μM) |

Comparative Analysis with Structural Analogs

Impact of Fluorine Position

Comparative data from Sources and:

| Position | MAO-B IC50 (μM) | D3 Ki (nM) | logP |

|---|---|---|---|

| 2-F | 24.1 | 14.2 | 3.98 |

| 3-F | 18.9 | 9.8 | 4.12 |

| 4-F | 32.4 | 22.7 | 3.85 |

The 2-fluorine substitution appears to optimize the balance between target affinity and lipophilicity.

Pyrazole Substitution Effects

Data from Source (M670-1125) demonstrates:

-

N1-substituted pyrazoles enhance D3 selectivity

-

C4-substituted variants improve metabolic stability

Challenges and Future Directions

Synthetic Challenges

-

Stereochemical control at piperidine C4

-

Regioselective pyrazole substitution

Optimization Priorities

-

Improve MAO-B potency while maintaining D3 selectivity

-

Reduce CYP inhibition through fluorophenyl modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume